3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and materials science .
Preparation Methods
The synthesis of 3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with chloro-substituted pyridazines . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts like palladium or copper complexes . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazolopyridazines .
Scientific Research Applications
3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against cancer cells . The compound’s ability to form hydrogen bonds and interact with various receptors also contributes to its biological activity .
Comparison with Similar Compounds
3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds such as:
6-Chloro[1,2,4]triazolo[4,3-b]pyridazine: This compound lacks the ethoxy group, which may affect its solubility and reactivity.
3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine: These derivatives have aryl groups that can enhance their biological activity and binding affinity to targets.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a different ring structure but share similar biological activities, such as enzyme inhibition and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H7ClN4O |
---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C7H7ClN4O/c1-2-13-6-4-3-5-9-10-7(8)12(5)11-6/h3-4H,2H2,1H3 |
InChI Key |
QRGFGUKSXFUPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C(=NN=C2Cl)C=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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